molecular formula C17H19N3O4S B6416036 6-Amino-3-[4-(piperidin-1-ylsulfonyl)phenyl]picolinic acid CAS No. 1261940-18-4

6-Amino-3-[4-(piperidin-1-ylsulfonyl)phenyl]picolinic acid

Cat. No.: B6416036
CAS No.: 1261940-18-4
M. Wt: 361.4 g/mol
InChI Key: XDUKBLJTRZKGPO-UHFFFAOYSA-N
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Description

6-Amino-3-[4-(piperidin-1-ylsulfonyl)phenyl]picolinic acid is a complex organic compound with significant potential in various scientific fields It is characterized by its unique structure, which includes an amino group, a piperidin-1-ylsulfonyl group, and a picolinic acid moiety

Preparation Methods

One common synthetic route involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction typically uses palladium catalysts and boron reagents to form carbon-carbon bonds. The reaction conditions often include the use of bases such as potassium carbonate and solvents like dimethylformamide.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

6-Amino-3-[4-(piperidin-1-ylsulfonyl)phenyl]picolinic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane) and catalysts (e.g., palladium, platinum). Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the original compound.

Scientific Research Applications

6-Amino-3-[4-(piperidin-1-ylsulfonyl)phenyl]picolinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-3-[4-(piperidin-1-ylsulfonyl)phenyl]picolinic acid involves its interaction with molecular targets such as zinc finger proteins. These proteins play a crucial role in viral replication and packaging, as well as normal cellular functions . By binding to these proteins, the compound can disrupt their function, thereby exerting its antiviral effects.

Comparison with Similar Compounds

Similar compounds to 6-Amino-3-[4-(piperidin-1-ylsulfonyl)phenyl]picolinic acid include other picolinic acid derivatives and sulfonyl-containing compounds. For example:

What sets this compound apart is its unique combination of functional groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

6-amino-3-(4-piperidin-1-ylsulfonylphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c18-15-9-8-14(16(19-15)17(21)22)12-4-6-13(7-5-12)25(23,24)20-10-2-1-3-11-20/h4-9H,1-3,10-11H2,(H2,18,19)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDUKBLJTRZKGPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=C(N=C(C=C3)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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